(R)-Enantiomer as a Precursor for Reidispongiolide A Synthesis: A Route-Specific Advantage
The (R)-enantiomer is a direct product derived from (R)-glycidyl trityl ether and is specifically employed in the 12-step synthesis of the C11-C22 segment of reidispongiolide A, an actin-depolymerizing marine macrolide [1]. This establishes its proven utility in a published, complex natural product synthesis, a feature not shared by the (S)-enantiomer for this specific target.
| Evidence Dimension | Synthetic Utility in a Specific Natural Product Route |
|---|---|
| Target Compound Data | Key intermediate for the C11-C22 segment of reidispongiolide A |
| Comparator Or Baseline | (2S)-1-(Triphenylmethoxy)pent-4-en-2-ol |
| Quantified Difference | Not applicable; the (S)-enantiomer is not reported in this specific synthetic route. |
| Conditions | Multi-step total synthesis as reported in Akiyama et al., 2009 |
Why This Matters
Procuring the (R)-enantiomer is mandatory for replicating the published reidispongiolide A synthesis, directly validating its selection over other chiral or achiral building blocks.
- [1] Akiyama, S., Toriihara, E., Suzuki, K., Teruya, T., & Suenaga, K. (2009). Synthetic studies on reidispongiolide A, an actin-depolymerizing marine macrolide: synthesis of C11-C22 and C23-C35 segments. Tetrahedron, 65(52), 10970-10977. View Source
